molecular formula C11H15Br B8585258 1-Bromo-4-(tert-butyl)-2-methylbenzene

1-Bromo-4-(tert-butyl)-2-methylbenzene

Cat. No.: B8585258
M. Wt: 227.14 g/mol
InChI Key: OUAZXYDMCXFJKW-UHFFFAOYSA-N
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Description

1-Bromo-4-(tert-butyl)-2-methylbenzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where the hydrogen atoms are substituted by a bromine atom, a methyl group, and a tert-butyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

The synthesis of 1-Bromo-4-(tert-butyl)-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-methyl-4-(t-butyl)toluene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the aromatic ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

1-Bromo-4-(tert-butyl)-2-methylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide yields the corresponding nitrile compound.

Scientific Research Applications

1-Bromo-4-(tert-butyl)-2-methylbenzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism by which 1-Bromo-4-(tert-butyl)-2-methylbenzene exerts its effects is primarily through electrophilic aromatic substitution. The bromine atom on the benzene ring makes it susceptible to nucleophilic attack, facilitating various substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .

Comparison with Similar Compounds

1-Bromo-4-(tert-butyl)-2-methylbenzene can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-bromo-4-tert-butyl-2-methylbenzene

InChI

InChI=1S/C11H15Br/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7H,1-4H3

InChI Key

OUAZXYDMCXFJKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)Br

Origin of Product

United States

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